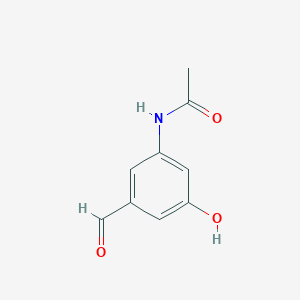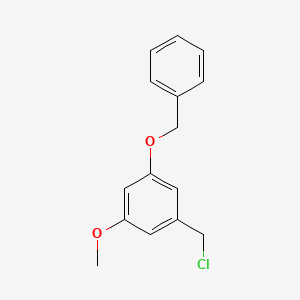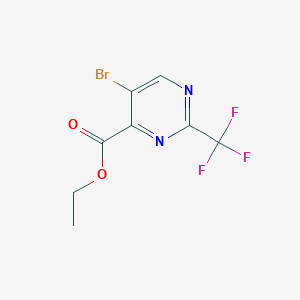
Ethyl 5-bromo-2-(trifluoromethyl)pyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-bromo-2-(trifluoromethyl)pyrimidine-4-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a bromine atom at the 5th position, a trifluoromethyl group at the 2nd position, and an ethyl ester group at the 4th position of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-bromo-2-(trifluoromethyl)pyrimidine-4-carboxylate typically involves the bromination of 2-(trifluoromethyl)pyrimidine-4-carboxylate followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The esterification step involves the reaction of the brominated intermediate with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions: Ethyl 5-bromo-2-(trifluoromethyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed:
- Substituted pyrimidines with various functional groups replacing the bromine atom.
- Pyrimidine N-oxides or dehalogenated pyrimidines.
科学的研究の応用
Ethyl 5-bromo-2-(trifluoromethyl)pyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
作用機序
The mechanism of action of ethyl 5-bromo-2-(trifluoromethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways by affecting the expression of certain genes or proteins.
類似化合物との比較
Ethyl 5-bromo-2-(trifluoromethyl)pyrimidine-4-carboxylate can be compared with other pyrimidine derivatives such as:
- Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
- 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
- 5-(trifluoromethyl)-2-(4-bromophenyl)pyrimidine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The presence of different halogens or functional groups can significantly impact their pharmacokinetic and pharmacodynamic properties.
特性
分子式 |
C8H6BrF3N2O2 |
|---|---|
分子量 |
299.04 g/mol |
IUPAC名 |
ethyl 5-bromo-2-(trifluoromethyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H6BrF3N2O2/c1-2-16-6(15)5-4(9)3-13-7(14-5)8(10,11)12/h3H,2H2,1H3 |
InChIキー |
DRKVHWPAHUTIBE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=NC=C1Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


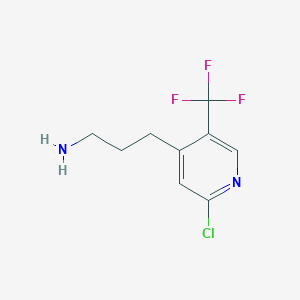

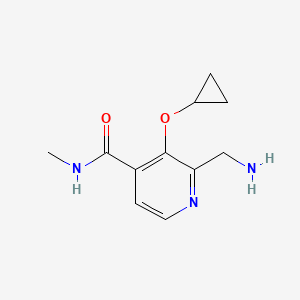



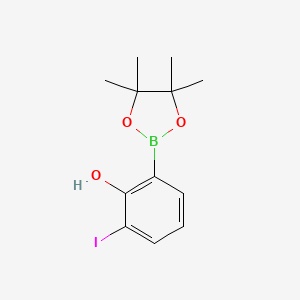
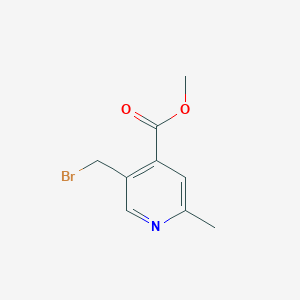
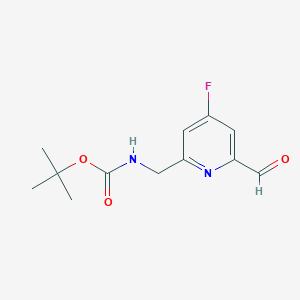
![5H-Pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14843980.png)

